![molecular formula C8H8N4S B15198551 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions in n-butanol (n-BuOH).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidopyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and dihydrofolate reductase, interfering with their normal function. This inhibition can lead to various biological effects, including antiproliferative and anti-inflammatory activities .
Comparación Con Compuestos Similares
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied substituents at different positions.
Purines: Compounds that share structural similarities and are components of nucleic acids.
Pteridines: Isomeric compounds that are part of folic acids.
Uniqueness: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H8N4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2,7-dimethyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C8H8N4S/c1-4-9-3-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,9,10,11,12,13) |
Clave InChI |
WGANQZACWVHVOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)C2=CN=C(N=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
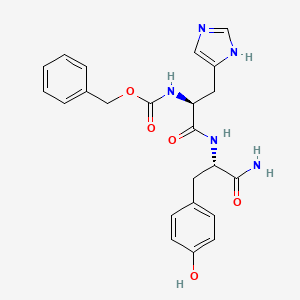
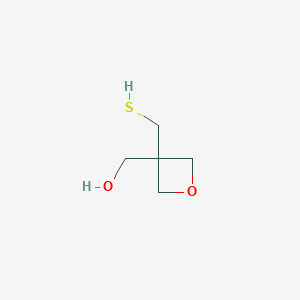
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
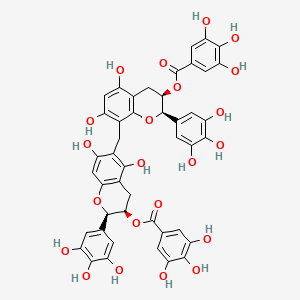


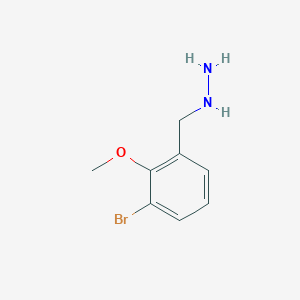
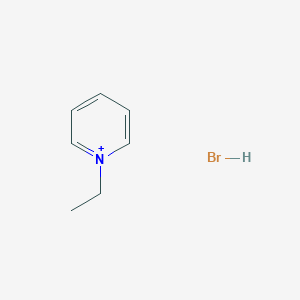
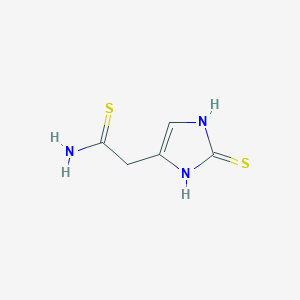
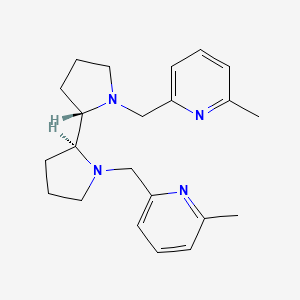
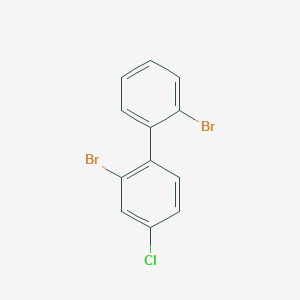
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
